molecular formula C5H12F7N2P B554642 Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate CAS No. 164298-23-1

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Cat. No. B554642
M. Wt: 264.12 g/mol
InChI Key: ZAVXOOLKAGPJPI-UHFFFAOYSA-N
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Description

Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, also known as DMTFP, is an organic phosphorus compound with the chemical formula (CF3)3P=O and C4H9N [CF3]2 . It is a colorless liquid with certain solubility .


Synthesis Analysis

DMTFP can be synthesized through various methods, a common one being the reaction between phosphorus tetrafluoride and N,N-dimethylethylamine (or N,N-dimethylisopropylamine) .


Molecular Structure Analysis

The molecular weight of DMTFP is 264.12 . Its linear formula is [FC[=N(CH3)2]N(CH3)2]PF6 .


Chemical Reactions Analysis

DMTFP is known for its high chemical stability and resistance to acid, alkali, and high temperatures . It often acts as an acylating agent for organic phosphates and is commonly used in phosphorization reactions, hydroxy protection, and protection experiments of aldehyde or ketone compounds .


Physical And Chemical Properties Analysis

DMTFP is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is soluble in water .

Scientific Research Applications

Reactivity in Self-Assembled Monolayers

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) demonstrates unique reactivity towards self-assembled monolayers (SAMs) of 16-mercaptohexadecanoic acid on gold, forming interchain carboxylic anhydrides (ICAs) instead of acid fluorides under most conditions. This highlights its role in SAM-based reactions and approaches to ICA formation from carboxylic acid-terminated SAMs (Chi & Choi, 2006).

Synthesis and Application in Organic Synthesis

TFFH is used in organic synthesis for acyl fluoride formation, coupling reagent for amide preparation, and both solution and solid-phase peptide synthesis. It also aids in the preparation of isothiocyanates and acylhydrazides (El‐Faham & Huang, 2008).

Source of Nonhydrated Fluoride Ion

N,N,N',N'-tetramethylformamidinium bifluoride, a derivative of TFFH, serves as a new source of nonhydrated fluoride ion. It's instrumental in generating perfluoroalkyl carbanions and studied through 19F NMR spectroscopy, showing its utility in fluorine chemistry (Delyagina et al., 1981).

Catalysis in Ortho-Fluorination

TFFH has a crucial role in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination processes, particularly in medicinal chemistry and synthesis, showing its importance in developing synthetically useful functional groups (Wang et al., 2009).

Historical Perspective on N-F Fluorinating Agents

The historical development and utility of N-F fluorinating agents, including TFFH, have been significant. They are important due to their easy handling and diverse applications in various research areas, highlighting TFFH's role in the evolution of fluorinating agents (Umemoto et al., 2021).

Mechanochemical Nucleophilic Substitution

TFFH is used in mechanochemical methods for nucleophilic substitution of alcohols, presenting a new approach in solvent-free synthetic chemistry. This method showcases TFFH's versatility in creating various chemical products (Dalidovich et al., 2021).

Safety And Hazards

DMTFP is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice .

Future Directions

DMTFP is widely used in the field of chemical synthesis . Its role as a reagent for the transformation of carboxylic acids into acid fluorides in solution and its unique reactivity towards SAMs make it a valuable tool in various chemical reactions . Future research may focus on exploring new reactions and applications involving DMTFP.

properties

IUPAC Name

[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVXOOLKAGPJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12F7N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

CAS RN

164298-23-1
Record name Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=164298-23-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Chi, IS Choi - Langmuir, 2006 - ACS Publications
In this paper, we report the reactivity of fluoro-N, N, N ', N '-tetramethylformamidinium hexafluorophosphate (TFFH), a reagent for transformation of carboxylic acids into acid fluorides in solution, toward self-assembled monolayers (SAMs) of 16-mercaptohexadecanoic acid on gold. Contrary to the solution-based reactions, we found that only interchain carboxylic anhydrides (ICAs), not acid fluorides (AFs), were obtained at surfaces by the facile interchain reaction under most reaction conditions studied. AFs were …
Number of citations: 5 pubs.acs.org

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